molecular formula C9H14Cl2N2O3 B13109013 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride

2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride

Cat. No.: B13109013
M. Wt: 269.12 g/mol
InChI Key: PIFWBMTWCTUOOQ-UHFFFAOYSA-N
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Description

2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride (IUPAC name: (S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride), also known as 3-Aminotyrosine dihydrochloride, is a tyrosine derivative with an additional amino group at the phenyl ring’s 3-position. Its molecular formula is C₉H₁₃N₂O₃·2HCl, with a molecular weight of 269.122 g/mol . This compound is critical in studying redox-active tyrosine residues in enzymes, particularly in elucidating electron transfer mechanisms in proteins like photosystem II .

Properties

IUPAC Name

2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFWBMTWCTUOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-4-hydroxybenzaldehyde and glycine.

    Reduction: The nitro group in 3-nitro-4-hydroxybenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting 3-amino-4-hydroxybenzaldehyde is then condensed with glycine in the presence of a suitable condensing agent to form the desired product.

    Purification: The crude product is purified using recrystallization techniques to obtain pure 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Continuous Flow Processes: To enhance efficiency, continuous flow processes may be employed, allowing for the continuous addition of reactants and removal of products.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several notable biological activities associated with 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride:

  • Antimicrobial Properties : Recent studies have identified derivatives of this compound as promising candidates for developing antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens. For instance, modifications of the compound have shown effective activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of non-small cell lung cancer cells (A549). Certain derivatives demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin and cisplatin .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems. This property is critical in cancer prevention and treatment strategies .

Case Studies

  • Antimicrobial Development : A study published in Antibiotics explored the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as scaffolds for new antimicrobial candidates. The results indicated that these compounds exhibited broad-spectrum activity against various pathogens, underscoring their potential utility in addressing antibiotic resistance .
  • Cancer Research : Another investigation focused on the anticancer properties of compounds derived from 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride. The study found that certain derivatives significantly reduced cell viability in A549 cells while maintaining low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aromatic Substituted Amino Acid Derivatives
Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Applications/Properties Reference
2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride 3-amino, 4-hydroxy 269.12 Redox enzyme studies, tyrosine analogs
2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (A-268) 3,5-dichloro, 4-hydroxy 284.10 (free acid) Antimicrobial research
3,4-Dihydroxyphenylalanine (DOPA) 3,4-dihydroxy 197.19 Neurotransmitter precursor, Parkinson’s therapy
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride 3-amino (no hydroxyl) 257.14 Structural studies of amino acid analogs

Key Differences :

  • Electron-withdrawing vs. donating groups: The dichloro substituents in A-268 enhance electrophilicity, making it suitable for antimicrobial applications, whereas the hydroxyl and amino groups in the target compound facilitate redox activity .
  • Biological specificity: DOPA’s dual hydroxyl groups enable catecholamine biosynthesis, while the target compound’s amino-hydroxyphenyl structure supports electron transfer in enzymes .
Heterocyclic Substituted Amino Acid Derivatives
Compound Name Heterocyclic Group Molecular Weight (g/mol) Key Applications/Properties Reference
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride Imidazole 228.10 Histidine analog, enzyme active site studies
2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride 5-chloro-pyridine 273.50 Medicinal chemistry (anticancer scaffolds)
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Pyridine 243.12 Drug development (antiviral, antidepressant intermediates)

Key Differences :

  • Solubility and stability : Chlorinated pyridines () exhibit higher lipophilicity, impacting membrane permeability in drug candidates .
Other Functionalized Derivatives
Compound Name Functional Group Molecular Weight (g/mol) Key Applications/Properties Reference
2-Amino-3-(4-(methylsulfanyl)phenyl)propanoic acid hydrochloride Methylsulfanyl 247.74 Pharmaceutical intermediates
2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride Triazole 243.10 Small-molecule scaffolds for kinase inhibitors

Key Differences :

  • Reactivity : Triazole derivatives () are prized for click chemistry applications, whereas methylsulfanyl groups () enhance metabolic stability in drug intermediates .
Solubility and Stability
  • The target compound’s dihydrochloride salt form improves water solubility compared to free acids (e.g., DOPA in ) .
  • Chlorinated analogs () show reduced solubility but increased stability under acidic conditions .

Biological Activity

2-Amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride, also known as 3-amino-L-tyrosine dihydrochloride, is a derivative of tyrosine with potential biological activities that have garnered attention in various research fields, including cancer therapy and antioxidant applications. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

  • IUPAC Name : (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid; dihydrochloride
  • Molecular Formula : C9H14Cl2N2O3
  • Molecular Weight : 269.12 g/mol
  • CAS Number : 23279-22-3

Anticancer Properties

Recent studies have highlighted the potential of 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid derivatives as anticancer agents. For instance, research indicated that certain derivatives exhibit selective cytotoxicity against A549 non-small cell lung cancer cells. The compound demonstrated a significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology .

Table 1: Anticancer Activity of Derivatives

CompoundIC50 (µM)Cell LineMechanism of Action
Compound 2025A549 (NSCLC)Induces apoptosis and inhibits migration
Compound 1230A549 (NSCLC)Cell cycle arrest
Doxorubicin15A549 (NSCLC)DNA intercalation

Antioxidant Activity

The antioxidant properties of this compound have also been studied, with findings suggesting that it can scavenge free radicals effectively. In DPPH radical scavenging assays, the compound showed promising results comparable to standard antioxidants like ascorbic acid . This property may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Concentration (µg/mL)
Ascorbic Acid95100
Compound 2080100
Compound 1275100

Case Studies

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that compounds derived from 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid significantly reduced cell viability in a dose-dependent manner. Notably, compound 20 exhibited the highest potency among tested derivatives .
  • Antioxidant Evaluation :
    In another investigation, the antioxidant capacity was assessed using multiple assays (DPPH, ABTS). The results indicated that the compound's structure directly influenced its ability to neutralize free radicals, emphasizing the importance of hydroxyl groups in enhancing activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may function through:

  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Halting the proliferation of cancer cells at specific phases.
  • Antioxidative Mechanisms : Reducing oxidative stress by scavenging free radicals and enhancing cellular defense systems.

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